molecular formula C17H18O2 B14265208 Benzenepentanoic acid, phenyl ester CAS No. 189251-08-9

Benzenepentanoic acid, phenyl ester

Cat. No.: B14265208
CAS No.: 189251-08-9
M. Wt: 254.32 g/mol
InChI Key: QGHHZJILQNWGDF-UHFFFAOYSA-N
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Description

Benzenepentanoic acid phenyl ester (IUPAC name: Benzenepentanoic acid, phenyl ester) is an aromatic ester derivative characterized by a pentanoic acid backbone substituted with a benzene ring and a phenyl ester group.

Properties

CAS No.

189251-08-9

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

phenyl 5-phenylpentanoate

InChI

InChI=1S/C17H18O2/c18-17(19-16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2

InChI Key

QGHHZJILQNWGDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenepentanoic acid, phenyl ester can be synthesized through the esterification of benzenepentanoic acid with phenol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction can be represented as follows:

Benzenepentanoic acid+PhenolH2SO4Benzenepentanoic acid, phenyl ester+Water\text{Benzenepentanoic acid} + \text{Phenol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Benzenepentanoic acid+PhenolH2​SO4​​Benzenepentanoic acid, phenyl ester+Water

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of solid acid catalysts can enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzenepentanoic acid, phenyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into benzenepentanoic acid and phenol in the presence of an acid or base catalyst.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Transesterification: The ester can be transformed into other esters through reaction with different alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Transesterification: Catalysts such as alkali metal alkoxides or Lewis acids are used.

Major Products

    Hydrolysis: Benzenepentanoic acid and phenol.

    Reduction: The corresponding alcohols.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Benzenepentanoic acid, phenyl ester has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzenepentanoic acid, phenyl ester involves its interaction with specific molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of benzenepentanoic acid and phenol. The esterification process is the reverse, where the carboxylic acid and alcohol react to form the ester.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table summarizes key structural features of Benzenepentanoic acid derivatives and their analogs:

Compound Name (IUPAC) Molecular Formula Molecular Weight Substituents/Functional Groups CAS Number Key Properties/Applications
Benzenepentanoic acid, β-oxo-, ethyl ester C₁₃H₁₆O₃ 220.27 β-oxo group, ethyl ester 17071-29-3 Intermediate in organic synthesis
Benzenepentanoic acid, α-acetyl-δ-oxo-β-phenyl-, ethyl ester C₂₁H₂₂O₄ 338.40 Acetyl, δ-oxo, diphenyl groups 6265-29-8 Potential pharmacological applications
Benzenepentanoic acid, 3-methyl-2-nitro-β,δ-dioxo-, methyl ester C₁₃H₁₃NO₆ 279.25 Nitro, methyl, dioxo groups - Reactive intermediate in nitration reactions
Benzenepentanoic acid, 4-(hexyloxy)-δ-oxo-, ethyl ester C₁₉H₂₈O₄ 320.43 Hexyloxy, δ-oxo groups 898757-89-6 High predicted boiling point (443.9°C)
Benzenepentanoic acid, methyl ester C₁₂H₁₆O₂ 192.26 Methyl ester 20620-59-1 Nutraceutical component in microalgae
Benzenepentanoic acid, 2-hydroxy-, ethyl ester C₁₃H₁₈O₃ 222.28 Hydroxy substituent 1246646-00-3 Density: 1.075 g/cm³

Research Findings and Data

Physical and Chemical Properties

  • Density: Hydroxy-substituted derivatives (e.g., Benzenepentanoic acid, 2-hydroxy-, ethyl ester) exhibit densities around 1.075 g/cm³, typical for aromatic esters .
  • Boiling Points : Derivatives with long alkyl chains (e.g., hexyloxy in ) show elevated boiling points (>440°C), correlating with increased molecular weight .

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